molecular formula C8H6Cl2O B156173 2',4'-Dichloroacetophenone CAS No. 2234-16-4

2',4'-Dichloroacetophenone

Cat. No. B156173
CAS RN: 2234-16-4
M. Wt: 189.04 g/mol
InChI Key: XMCRWEBERCXJCH-UHFFFAOYSA-N
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Description

2’,4’-Dichloroacetophenone is a substituted α-chloro aromatic ketone . It is a colorless to yellow-brown solid .


Synthesis Analysis

One method of synthesizing 2’,4’-Dichloroacetophenone involves acylation, hydrolysis, washing, distillation, and crystallization. The process uses m-dichlorobenzene and acetic anhydride under the effects of anhydrous aluminum trichloride . Another method involves the reduction of 2,2’,4’-Trichloroacetophenone to 2’,4’-Dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain .


Molecular Structure Analysis

The molecular formula of 2’,4’-Dichloroacetophenone is C8H6Cl2O . Its molecular weight is 189.04 .


Chemical Reactions Analysis

2’,4’-Dichloroacetophenone can be used in the synthesis of Schiff base derivatives . It can also be used as an alkylating agent in the Williamson reaction of 7-hydroxycoumarins to form substituted oxoethers .


Physical And Chemical Properties Analysis

2’,4’-Dichloroacetophenone is a solid with a melting point of 33-34 °C and a boiling point of 140-150 °C/15 mmHg . It has a refractive index of n20/D 1.5635 . Its density is 1.3±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis and Characterization : 2',4'-Dichloroacetophenone has been used in the synthesis of other chemicals. For instance, it has been involved in the synthesis of 2-Bromo-2′,4′-dichloroacetophenone, highlighting its role in chemical transformations and its characterization through methods like NMR and IR spectra analysis (Yang Feng-ke, 2004).

  • Chemical Reactions and Green Chemistry : Another study discusses a green route for acylation reactions, where 2',4'-Dihydroxyacetophenone (related to 2',4'-Dichloroacetophenone) is synthesized using environmentally friendly methods (G. Yadav & A. V. Joshi, 2002). This highlights the potential for using 2',4'-Dichloroacetophenone in sustainable chemical processes.

  • Herbicide Research and Environmental Impact : While directly related to 2,4-Dichlorophenoxyacetic acid (a derivative of 2',4'-Dichloroacetophenone), several studies focus on the environmental impact and degradation of this compound, providing insight into the broader applications and concerns related to chlorinated organic compounds in agriculture and their environmental fate (Natana Raquel Zuanazzi et al., 2020).

  • Thermochemical Studies : Research on the thermochemical properties of related compounds, like 2-chloroacetophenone and 2,4’-dichloroacetophenone, provides essential data for understanding their physical properties and potential applications in various chemical processes (L. Amaral & M. R. D. Silva, 2014).

  • Bioactivity and Insecticidal Activity : A study discusses the synthesis and bioactivity of compounds derived from bromo-2,4-dichloroacetophenone, indicating potential applications in the development of novel insecticides (Yang Chun-long & D. South, 2003).

Safety And Hazards

2’,4’-Dichloroacetophenone is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Future Directions

There are ongoing research and patent applications related to 2’,4’-Dichloroacetophenone. For example, a patent application discloses a method for producing 2’,4’-Dichloroacetophenone using m-dichlorobenzene as a raw material . This suggests that there is ongoing interest in finding new methods and applications for this compound.

properties

IUPAC Name

1-(2,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCRWEBERCXJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022182
Record name 1-(2,4-Dichlorophenyl)ethan-1-one
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2',4'-Dichloroacetophenone

CAS RN

2234-16-4
Record name 2′,4′-Dichloroacetophenone
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Record name 2',4'-Dichloroacetophenone
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Record name 2',4'-Dichloroacetophenone
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Record name Ethanone, 1-(2,4-dichlorophenyl)-
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Record name 1-(2,4-Dichlorophenyl)ethan-1-one
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Record name 1-(2,4-dichlorophenyl)ethan-1-one
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Record name 2',4'-DICHLOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
406
Citations
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
The standard (p ∘ = 0.1 MPa) molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone, in the gaseous phase, at T = 298.15 K, were derived from the …
Number of citations: 7 www.sciencedirect.com
A Brundin, JH Ratnayake, JM Sunram… - Biochemical …, 1982 - Elsevier
α-Haloketones are highly reactive compounds, which are known to undergo enzymatic reduction to methyl ketones. The objective of this research was to characterize the enzymes …
Number of citations: 24 www.sciencedirect.com
MAVR da Silva, LMPF Amaral - The Journal of Chemical Thermodynamics, 2011 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpies of formation in the condensed phase, Δ f H m ∘ (cr,l), for 2′,4′-, 2′,5′-, and 3′,4′-dichloroacetophenones were derived from the …
Number of citations: 11 www.sciencedirect.com
EN Kituyi - 1995 - erepository.uonbi.ac.ke
A survey of the literature revealed that livestock production ranks second to cereals, provides employment and helps in alleviating poverty especially in the rural areas of Western Kenya…
Number of citations: 0 erepository.uonbi.ac.ke
B Huras, A Kiełczewska, J Zakrzewski… - Journal of pesticide …, 2010 - jstage.jst.go.jp
Insecticide bromfenvinphos of 94–96% purity is manufactured in the Institute of Industrial Organic Chemistry. Besides the main component (bromfenvinphos), more than ten impurities …
Number of citations: 7 www.jstage.jst.go.jp
OM Radul, MZ Krimer - Russian chemical bulletin, 1995 - Springer
Rearrangement of enol acetates of α-(3,5-dimethyl-1,2,4-triazol-1-yl)-2,4-dichloroacetophenone and α-(1,2, Page 1 Russian Chemical Bulletin, Vol. 44, No. 1, January, 1995 177 …
Number of citations: 2 link.springer.com
KI Beynon, AN Wright - Journal of the Science of Food and …, 1967 - Wiley Online Library
Soils of four different types were treated with a relatively high dosage level (15 ppm) of 14 C‐chlorfenvinphos and were stored at about 22 for four months. After this time the following …
Number of citations: 42 onlinelibrary.wiley.com
L Fudala, AH Lewin - Journal of Labelled Compounds and …, 1998 - Wiley Online Library
Synthesis of [vinyl‐ 14 C]chlorfenvinphos, utilizing [ 14 C]iodomethane as the source of the label, was accomplished in 28% radiochemical yield by the methylation of 2,4‐…
YS Mary, CY Panicker, PL Anto, M Sapnakumari… - … Acta Part A: Molecular …, 2015 - Elsevier
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is synthesized by using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol. The structure …
Number of citations: 58 www.sciencedirect.com
A Thamarai, R Vadamalar, S Kumaran… - Journal of Molecular …, 2022 - Elsevier
The title compound, (2E)-3-(Biphenyl-4-yl)-1-(2,4-dichlorophenyl)-prop-2-en-1-one (BPDC) has been derived from the compounds namely biphenyl-4-carbaldehyde and 2,4-…
Number of citations: 2 www.sciencedirect.com

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